molecular formula C10H7F2N3O B13172584 (E)-5,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13172584
M. Wt: 223.18 g/mol
InChI Key: ZZYGXUICAXVPGY-UHFFFAOYSA-N
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Description

(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by its unique structural features, including the presence of difluoro substituents and a hydroxyisoquinoline core

Preparation Methods

The synthesis of (E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the isoquinoline core, followed by the introduction of fluorine atoms at specific positions. The final step involves the formation of the carboximidamide group through a series of condensation reactions. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of (E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoro substituents enhance its binding affinity to these targets, leading to the modulation of specific biochemical pathways. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7F2N3O

Molecular Weight

223.18 g/mol

IUPAC Name

5,8-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7F2N3O/c11-6-1-2-7(12)8-5(6)3-4-14-9(8)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

ZZYGXUICAXVPGY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C2C(=C1F)C=CN=C2/C(=N\O)/N)F

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN=C2C(=NO)N)F

Origin of Product

United States

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